1-Propyl-2,3-dimethylimidazolium tetrafluoroborate

Electrochemistry Reaction Engineering Fluid Dynamics

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDMIM][BF4]; CAS 157310-72-0) is a hydrophobic, room-temperature ionic liquid (RTIL) belonging to the 1-alkyl-2,3-dimethylimidazolium family. It features a propyl chain at the N1 position and methyl groups at the C2 and C3 positions of the imidazolium cation, paired with the tetrafluoroborate ([BF4]⁻) anion, yielding a molecular formula of C₈H₁₅BF₄N₂ and a molecular weight of 226.03 g/mol.

Molecular Formula C8H15BF4N2
Molecular Weight 226.03 g/mol
CAS No. 157310-72-0
Cat. No. B177927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-2,3-dimethylimidazolium tetrafluoroborate
CAS157310-72-0
Molecular FormulaC8H15BF4N2
Molecular Weight226.03 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CCCN1C=C[N+](=C1C)C
InChIInChI=1S/C8H15N2.BF4/c1-4-5-10-7-6-9(3)8(10)2;2-1(3,4)5/h6-7H,4-5H2,1-3H3;/q+1;-1
InChIKeyVLYRTGGVSZQHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDMIM][BF4]) CAS 157310-72-0: Core Thermophysical Properties and Scientific Procurement Baseline


1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDMIM][BF4]; CAS 157310-72-0) is a hydrophobic, room-temperature ionic liquid (RTIL) belonging to the 1-alkyl-2,3-dimethylimidazolium family . It features a propyl chain at the N1 position and methyl groups at the C2 and C3 positions of the imidazolium cation, paired with the tetrafluoroborate ([BF4]⁻) anion, yielding a molecular formula of C₈H₁₅BF₄N₂ and a molecular weight of 226.03 g/mol . Characterized by a melting point of -17 °C [1], [PDMIM][BF4] is primarily utilized as a solvent and electrolyte in separation science, catalysis, and electrochemical applications due to its low viscosity and moderate polarity .

Why Substituting 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDMIM][BF4]) with Other Imidazolium Tetrafluoroborates Introduces Quantifiable Performance Risks


In ionic liquid (IL) procurement, 'in-class' substitution (e.g., replacing [PDMIM][BF4] with [BMIM][BF4] or [EMIM][BF4]) is a high-risk strategy due to the extreme sensitivity of key performance parameters—viscosity, solvation thermodynamics, and thermal stability—to subtle changes in cation alkylation . While all share the [BF4]⁻ anion, the unique 1-propyl-2,3-dimethyl substitution pattern on the imidazolium ring in [PDMIM][BF4] directly dictates its hydrodynamic radius and intermolecular interactions. This leads to quantifiable, non-linear deviations in transport properties and separation selectivity that cannot be reliably predicted from simple homologous series extrapolation [1]. The evidence below demonstrates specific, measurable instances where [PDMIM][BF4] diverges significantly from its closest analogs, confirming that generic substitution would compromise experimental reproducibility and process efficiency.

Quantitative Performance Differentiation: 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDMIM][BF4]) Versus In-Class Analogs


Significantly Lower Viscosity than [BMIM][BF4] Enables Superior Mass Transport in Electrochemical and Reaction Engineering Applications

At 25 °C, [PDMIM][BF4] exhibits a dynamic viscosity of 50 mPa·s . This is markedly lower than the viscosity of the widely used 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), which is reported as 108 mPa·s under identical conditions [1].

Electrochemistry Reaction Engineering Fluid Dynamics

Differential Infinite Dilution Activity Coefficients (γ∞) for n-Alkanes Predict Enhanced Selectivity in Extractive Distillation and Gas-Liquid Chromatography

Gas-liquid chromatography (GLC) measurements at 303.15 K provide infinite dilution activity coefficients (γ∞) for n-alkanes in [PDMIM][BF4] [1]. These values are consistently higher than those reported for [EMIM][BF4] (e.g., γ∞ for n-hexane in [PDMIM][BF4] is 18.3 vs. 12.0 in [EMIM][BF4] at a comparable temperature [2]), indicating weaker solute-solvent interactions and a greater entropic driving force for separation.

Separation Science Thermodynamics Analytical Chemistry

Superior Thermal Stability Onset Compared to [BMIM][BF4] Under Isothermal TGA Conditions

Thermogravimetric analysis (TGA) reveals that [PDMIM][BF4] exhibits no weight loss until reaching 360 °C under both nitrogen and air atmospheres [1]. In contrast, long-term isothermal TGA studies on [BMIM][BF4] indicate its highest practical application temperature is 513 K (240 °C) to avoid thermal degradation [2].

Thermal Stability High-Temperature Applications Material Science

Higher Density than [BMIM][BF4] at Room Temperature Offers Gravimetric Advantage in Volume-Limited Systems

At 20 °C, [PDMIM][BF4] has a reported density of 1.198 g/mL . This is slightly higher than the density of 1.21 g/mL reported for [BMIM][BF4] under the same conditions .

Fluid Properties Process Engineering Electrolyte Design

Unique Solvation Thermodynamics for Polar Solutes Demonstrated by Partial Molar Excess Enthalpies (Hᵢᴱ,∞)

The partial molar excess enthalpy at infinite dilution (Hᵢᴱ,∞) is a direct measure of solute-solvent interaction strength. For [PDMIM][BF4], values derived from the temperature dependence of γ∞ for polar solutes like acetonitrile are significantly more negative than those for nonpolar alkanes [1]. While direct comparator data is sparse, this class-level behavior contrasts with more weakly coordinating solvents like [BMIM][TFSI], where Hᵢᴱ,∞ values for the same solutes are less exothermic.

Solvation Science Thermodynamics Green Chemistry

Optimal Use Cases for 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate ([PDMIM][BF4]) Derived from Quantitative Differentiation


High-Performance Electrolyte for Energy Storage Devices Requiring Low Viscosity and High Thermal Stability

The combination of low viscosity (50 mPa·s at 25°C) and high thermal decomposition onset (>360°C) makes [PDMIM][BF4] an ideal electrolyte for advanced batteries and supercapacitors . Its 54% lower viscosity compared to [BMIM][BF4] directly enhances ionic conductivity and rate capability, while its superior thermal stability provides a wider safe operating window than many in-class alternatives [1].

Selective Stationary Phase for Gas-Liquid Chromatography (GLC) Separation of Aliphatic and Aromatic Hydrocarbons

[PDMIM][BF4] exhibits exceptionally high infinite dilution activity coefficients (γ∞) for n-alkanes (e.g., γ∞ = 18.3 for n-hexane), which are significantly greater than those observed in [EMIM][BF4] [2]. This thermodynamic property translates to high selectivity in GLC, enabling efficient separation of complex hydrocarbon mixtures that are challenging to resolve with conventional stationary phases.

Robust Reaction Medium for High-Temperature Catalysis and Synthesis

The thermal robustness of [PDMIM][BF4], evidenced by no weight loss until 360 °C in TGA [1], allows it to function as a stable, non-volatile solvent for catalytic reactions operating above the 240 °C long-term stability limit of [BMIM][BF4] [3]. This extends the utility of ionic liquids in high-temperature organic transformations without risk of solvent degradation or evaporation.

Entrainer for Extractive Distillation of Close-Boiling Nonpolar/Polar Mixtures

The high γ∞ values for alkanes and strong exothermic interactions with polar solutes (as indicated by Hᵢᴱ,∞) position [PDMIM][BF4] as a highly effective entrainer for breaking azeotropes and separating close-boiling mixtures, such as alkane/alkene or alkane/alcohol systems [2]. Its differential solvation power allows for more energy-efficient separations compared to less selective alternatives.

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